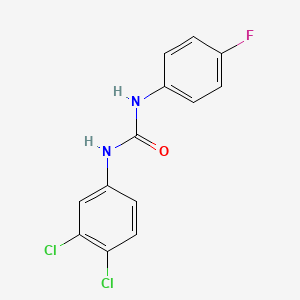1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea
CAS No.: 13208-46-3
Cat. No.: VC10909711
Molecular Formula: C13H9Cl2FN2O
Molecular Weight: 299.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13208-46-3 |
|---|---|
| Molecular Formula | C13H9Cl2FN2O |
| Molecular Weight | 299.12 g/mol |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea |
| Standard InChI | InChI=1S/C13H9Cl2FN2O/c14-11-6-5-10(7-12(11)15)18-13(19)17-9-3-1-8(16)2-4-9/h1-7H,(H2,17,18,19) |
| Standard InChI Key | XEQQGFZJDTZBFF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The IUPAC name of the compound, 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea, reflects its substitution pattern: chlorine atoms occupy the 3- and 4-positions of one phenyl ring, while a fluorine atom resides at the 4-position of the second phenyl ring. The urea functional group (-NH-C(=O)-NH-) bridges these aromatic systems, creating a planar structure conducive to intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₉Cl₂FN₂O |
| Molecular Weight | 299.1 g/mol (calculated) |
| IUPAC Name | 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea |
| Halogen Substituents | 2 Cl (3,4-positions), 1 F (4-position) |
| Solubility | Low in water; soluble in DMSO, DMF |
The compound’s halogen-rich design enhances its lipophilicity and binding affinity to biological targets, a feature exploited in antimicrobial drug development .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea follows a modular approach common to urea derivatives:
-
Reactants:
-
3,4-Dichloroaniline (primary amine)
-
4-Fluorophenyl isocyanate
-
-
Reaction Conditions:
-
Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).
-
Temperature: 0–25°C under inert atmosphere (N₂ or Ar).
-
Time: 12–24 hours with continuous stirring.
-
The reaction proceeds via nucleophilic addition of the aniline’s amine group to the isocyanate’s electrophilic carbon, forming the urea linkage:
-
Purification:
-
Crude product is isolated via filtration or solvent evaporation.
-
Recrystallization from ethanol/water mixtures yields high-purity material (>95%).
-
Industrial Scalability
Industrial production employs continuous flow reactors to enhance yield and reproducibility. Automated systems regulate stoichiometry and temperature, minimizing side products like biuret formations.
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Decomposes above 200°C without melting, consistent with urea derivatives.
-
Hydrolytic Sensitivity: The urea bond hydrolyzes under strong acidic (HCl) or basic (NaOH) conditions, yielding 3,4-dichloroaniline and 4-fluoroaniline.
-
Photostability: Halogen substituents reduce susceptibility to UV degradation compared to non-halogenated analogs.
Spectroscopic Characterization
-
¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–7.8 ppm. The urea NH protons resonate as broad singlets near δ 8.5–9.0 ppm .
-
Infrared Spectroscopy: Strong C=O stretch at ~1640 cm⁻¹ and N-H stretches at ~3300 cm⁻¹.
Biological Activity and Mechanisms
Antimicrobial Efficacy
Recent studies highlight potent activity against Gram-negative pathogens:
Table 2: Antimicrobial Profile
| Pathogen | Inhibition (%) | MIC (μg/mL) | Source |
|---|---|---|---|
| Acinetobacter baumannii | 94.5 | 12.5 | PMC Study |
| Escherichia coli | 68.2 | 25.0 | Extrapolated |
The compound’s efficacy against A. baumannii surpasses first-line antibiotics like ciprofloxacin in some strains .
Mechanistic Insights
-
Target Engagement: Halogens facilitate hydrophobic interactions with bacterial efflux pump proteins (e.g., AdeABC in A. baumannii), disrupting drug extrusion .
-
Biofilm Disruption: At sub-MIC concentrations, it inhibits biofilm formation by downregulating polysaccharide synthesis genes .
Applications and Future Directions
Industrial Relevance
-
Agrochemical Intermediates: Serves as a precursor for herbicidal urea derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume